molecular formula C4H9ClF3N B136005 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride CAS No. 174886-04-5

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride

Cat. No.: B136005
CAS No.: 174886-04-5
M. Wt: 163.57 g/mol
InChI Key: CHLSBKZIORHVOJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N. It is a fluorinated amine, which is often used in various chemical and pharmaceutical applications due to its unique properties. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity to the compound, making it valuable in medicinal chemistry and other scientific research fields .

Scientific Research Applications

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride is primarily used in the preparation of peptides as NS3-serine protease inhibitors of the hepatitis C virus . The NS3-serine protease is a key enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs.

Mode of Action

The compound interacts with the NS3-serine protease, inhibiting its function. This prevents the hepatitis C virus from replicating and spreading within the host organism .

Biochemical Pathways

The inhibition of the NS3-serine protease disrupts the viral replication process of the hepatitis C virus. This affects the downstream effects of the viral life cycle, including the assembly and release of new viral particles .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the hepatitis C virus replication. This can lead to a decrease in the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH level, temperature, and presence of other compounds or enzymes in the body. The compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted amines .

Comparison with Similar Compounds

1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and amine functionality, which provides a balance of stability, reactivity, and biological activity .

Properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLSBKZIORHVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661331
Record name 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174886-04-5
Record name 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174886-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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